molecular formula C15H26O2 B134678 4(15)-Oppositene-1,7-diol CAS No. 640289-58-3

4(15)-Oppositene-1,7-diol

Cat. No.: B134678
CAS No.: 640289-58-3
M. Wt: 238.37 g/mol
InChI Key: OZBVMKPZPKMEGY-JARUQAPTSA-N
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Description

Contextualization within Natural Products Chemistry

Natural products chemistry is the scientific discipline that deals with the isolation, structure elucidation, and study of chemical compounds produced by living organisms. These compounds, known as secondary metabolites, are often unique to a particular species or genus and can possess complex and fascinating molecular architectures. Sesquiterpenoids, a class of terpenes with a 15-carbon skeleton, are a prime example of this chemical diversity. mdpi.comresearchgate.net They are biosynthesized from farnesyl pyrophosphate (FPP) and can be categorized into numerous structural types based on their carbon skeletons, including acyclic, monocyclic, bicyclic, and tricyclic systems. mdpi.comresearchgate.net

4(15)-Oppositene-1,7-diol belongs to the oppositane subclass of bicyclic sesquiterpenoids. The oppositane skeleton is relatively uncommon compared to other sesquiterpenoid frameworks like eudesmane (B1671778) or germacrane. researchgate.net The discovery and characterization of oppositane-type sesquiterpenoids, including this compound, contribute to our understanding of the chemodiversity found in nature. These compounds have been isolated from a variety of natural sources, including plants from the Meliaceae, Lauraceae, and Compositae families, as well as marine organisms like soft corals. mdpi.comresearchgate.netnih.govresearchgate.net The isolation of this compound and its analogs from different species provides valuable data for chemotaxonomy, the classification of organisms based on their chemical constituents.

The process of studying a natural product like this compound typically involves several key steps. The initial stage is the extraction of the compound from its natural source, followed by a series of chromatographic separation techniques to isolate the pure substance. acs.orgd-nb.info Once isolated, the structure of the compound is determined using a combination of spectroscopic methods, such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). d-nb.inforesearchgate.netnih.gov

Overview of Oppositane Sesquiterpenoids in Chemical Biology

Oppositane sesquiterpenoids are a structurally distinct group of natural products that have garnered interest in the field of chemical biology. This discipline utilizes chemical tools and techniques to study and manipulate biological systems. The unique three-dimensional structures of oppositane sesquiterpenoids make them intriguing candidates for investigating protein-ligand interactions and for serving as scaffolds in the development of new bioactive agents.

Research has shown that oppositane sesquiterpenoids exhibit a range of biological activities. For instance, some have demonstrated anti-inflammatory and cytotoxic properties. researchgate.net A study on sesquiterpenoids from the bark of Cinnamomum cassia reported for the first time the hepatoprotective activities of oppositane sesquiterpenoids. acs.org Specifically, one oppositane sesquiterpenoid showed better potency in an alcohol-induced hepatocyte damage model than the known hepatoprotective agent silymarin. acs.org The investigation of these biological effects at a molecular level is a key focus of chemical biology.

The biogenesis of oppositane sesquiterpenoids is also a subject of study. It is believed that these compounds, along with eudesmane and cycloeudesmane-type sesquiterpenes, can be biogenetically correlated to epoxygermacrene-D, highlighting the intricate enzymatic pathways that lead to the formation of these diverse structures in nature. oup.com Understanding these biosynthetic pathways can provide insights into the ecological roles of these compounds and may offer opportunities for their biotechnological production.

Significance of this compound as an Academic Research Target

This compound, also referred to as (7R*)-opposit-4(15)-ene-1β,7-diol, serves as a valuable target for academic research for several reasons. researchgate.net Its isolation from various plant species, such as Erigeron annuus, Guarea guidonia, and Cinnamomum cassia, allows for comparative phytochemical studies and contributes to the chemical profiling of these plants. nih.govresearchgate.netacs.orgresearchgate.net

The structural elucidation of this compound and its stereoisomers, like (7R*)-5-epi-opposit-4(15)-ene-1β,7-diol, presents a challenge that drives the development and application of advanced spectroscopic techniques. researchgate.net The determination of the relative and absolute stereochemistry of these molecules is crucial for understanding their biological activity and is a fundamental aspect of natural product chemistry.

Furthermore, the presence of multiple hydroxyl groups and a chiral scaffold makes this compound an interesting, though not yet widely explored, starting point for synthetic modifications. Chemical derivatization of the diol could lead to the generation of a library of new compounds with potentially enhanced or novel biological activities. As a commercially available research chemical, its accessibility facilitates further investigation into its chemical properties and potential applications in life sciences research. cymitquimica.comlabshake.combiocrick.combiocrick.comrealgenelabs.comlookchem.comchemfaces.comechemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aR,4R,7aS)-1-[(1R)-1-hydroxy-2-methylpropyl]-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-9(2)14(17)11-7-8-15(4)12(16)6-5-10(3)13(11)15/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBVMKPZPKMEGY-JARUQAPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1CCC2(C1C(=C)CCC2O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]([C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Botanical and Biological Sources of 4(15)-Oppositene-1,7-diol

Identification in Jacobaea argunensis

The compound (7S*)-opposit-4(15)-en-1β,7-diol, a stereoisomer of this compound, has been successfully isolated from the aerial parts of Jacobaea argunensis, a plant species also known by its synonym Senecio argunensis nih.gov. The structural confirmation of the isolated compound was conducted using detailed spectroscopic methods, including Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and both one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy nih.gov. Research has also identified other sesquiterpenoids within this plant species researchgate.net.

Presence in Artemisia annua

Artemisia annua, a well-known medicinal plant, is a rich source of various sesquiterpenes nih.govnih.govnih.gov. Phytochemical studies on this plant have led to the isolation of numerous sesquiterpenoids, and general extraction procedures have been documented. These methods often involve extraction with solvents like dichloromethane and n-hexane or boiling the plant material in water followed by partitioning with ethyl acetate nih.govnih.gov. While the plant is a known producer of sesquiterpenoids, including the famous antimalarial drug artemisinin (B1665778), specific studies detailing the isolation of this compound from Artemisia annua were not found in the surveyed literature acs.orgacs.orgdntb.gov.uanih.gov.

Isolation from Erigeron annuus and Erigeron sumatrensis

The sesquiterpenoid (7R*)-opposit-4(15)-ene-1β,7-diol has been identified and isolated from the aerial parts of both Erigeron annuus (annual fleabane) and Erigeron sumatrensis nih.govresearchgate.net. Its presence in E. annuus is also noted in phytochemical reviews of the species researchgate.net. The isolation process for compounds from E. annuus typically involves extracting the dried and powdered aerial parts with methanol. The resulting extract is then subjected to partitioning and further purification steps, such as column chromatography, to isolate individual compounds thieme-connect.com. The structures of the isolated compounds are determined through the analysis of their spectral data nih.govresearchgate.net.

Isolation from Guarea guidonia

The seeds of Guarea guidonia, a tree belonging to the Meliaceae family, have been identified as a natural source of (7R*)-opposit-4(15)-ene-1β,7-diol iaea.org. This compound was isolated alongside several other known and new sesquiterpenes. The determination of its chemical structure was achieved through the application of various spectral techniques, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and both 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy iaea.org.

Association with Homalomena aromatica

The genus Homalomena is recognized for producing a variety of sesquiterpenoids, which have been isolated from different parts of the plants, particularly the roots and rhizomes nih.govdibru.ac.inhueuni.edu.vnresearchgate.netresearchgate.net. While numerous studies have focused on the phytochemical composition of Homalomena aromatica and related species, the available research does not specifically report the isolation of this compound from this particular plant nih.govdibru.ac.inresearchgate.net. The primary constituents identified in the essential oil of H. aromatica are typically other compounds like linalool researchgate.net.

Identification in Asarum Species

Various species of the genus Asarum, commonly known as wild ginger, have undergone phytochemical investigation. These studies have revealed a range of chemical constituents, including essential oils and aristolochic acids sysrevpharm.orgnih.govitmonline.orgwikipedia.org. However, based on the reviewed literature, this compound has not been identified as a constituent of Asarum species researchgate.netresearchgate.net.

Summary of Findings

The following table summarizes the botanical sources investigated for the presence of this compound and its stereoisomers.

Plant SpeciesCompound IdentifiedPlant PartReference
Jacobaea argunensis(7S)-opposit-4(15)-en-1β,7-diolAerial Parts nih.gov
Artemisia annuaNot explicitly reported in surveyed literatureNot Applicable
Erigeron annuus(7R)-opposit-4(15)-ene-1β,7-diolAerial Parts nih.govresearchgate.netresearchgate.net
Erigeron sumatrensis(7R)-opposit-4(15)-ene-1β,7-diolAerial Parts nih.govresearchgate.net
Guarea guidonia(7R)-opposit-4(15)-ene-1β,7-diolSeeds iaea.org
Homalomena aromaticaNot reported in surveyed literatureNot Applicable
Asarum SpeciesNot reported in surveyed literatureNot Applicable

Geographic Distribution and Ecological Niche of Producer Organisms

The primary documented source of this compound is Artemisia annua, commonly known as sweet wormwood or qinghao. This annual herb is native to temperate regions of Asia but has become naturalized in many other parts of the world, including North America and Europe. The geographic distribution of A. annua is extensive, thriving in sunny, open habitats with well-drained soils. Ecologically, it is often found in disturbed areas such as roadsides, fields, and wastelands. The production of a wide array of sesquiterpenoids in A. annua is thought to play a role in its defense against herbivores and pathogens, as well as in allelopathic interactions with competing plants.

While this compound itself has been specifically isolated from Artemisia annua, the broader class of oppositane sesquiterpenoids are also found in plants of the Meliaceae family. This family of flowering plants is pantropically distributed, with a high concentration of species in tropical and subtropical rainforests. The ecological niche of Meliaceae species is predominantly as trees and shrubs in the understory of these forests. The production of complex sesquiterpenoids in this family is associated with their chemical defense mechanisms in these highly competitive and biologically diverse environments.

Geographic Distribution and Ecological Niche of Producer Organisms

Producer Organism Geographic Distribution Ecological Niche
Artemisia annua Native to temperate Asia; naturalized in North America and Europe. Sunny, open habitats with well-drained soils; often in disturbed areas.
Meliaceae Family Pantropical, with high diversity in tropical and subtropical regions. Primarily understory trees and shrubs in rainforests.

Advanced Isolation and Purification Techniques for Oppositane Sesquiterpenoids

The isolation and purification of specific sesquiterpenoids like this compound from crude plant extracts require advanced separation techniques due to the complexity of the phytochemical matrix and the structural similarity of related compounds.

Modern Chromatographic Approaches (e.g., High-Performance Liquid Chromatography, Medium-Pressure Liquid Chromatography, Supercritical Fluid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of sesquiterpenoids. For compounds with the polarity of a diol, such as this compound, reversed-phase HPLC is commonly employed. This method utilizes a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the compounds between the two phases, with more polar compounds eluting earlier. The use of preparative or semi-preparative HPLC columns allows for the isolation of milligram to gram quantities of the pure compound.

Medium-Pressure Liquid Chromatography (MPLC) serves as an intermediary step between traditional column chromatography and HPLC. It offers better resolution and faster separation times than the former, at a lower cost and complexity than the latter. MPLC is often used for the initial fractionation of crude extracts to enrich the concentration of target sesquiterpenoids before final purification by HPLC.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the separation of natural products. SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent like methanol. The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher efficiency. SFC is particularly well-suited for the separation of chiral compounds and can be adapted for the purification of moderately polar compounds like sesquiterpenoid diols by adjusting the modifier concentration and other operational parameters.

Modern Chromatographic Approaches for Oppositane Sesquiterpenoid Isolation

Technique Principle Typical Stationary Phase Typical Mobile Phase Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase under high pressure. Reversed-phase (e.g., C18) for polar compounds. Water/acetonitrile or water/methanol gradient. High-resolution analysis and final purification.
Medium-Pressure Liquid Chromatography (MPLC) Similar to HPLC but operates at lower pressures. Normal or reversed-phase silica gel. Organic solvents (e.g., hexane, ethyl acetate) or aqueous-organic mixtures. Initial fractionation and enrichment of target compounds.
Supercritical Fluid Chromatography (SFC) Partitioning between a stationary phase and a supercritical fluid mobile phase. Various, including chiral and achiral packed columns. Supercritical CO2 with an organic modifier (e.g., methanol). Fast, efficient, and environmentally friendly separation.

Countercurrent Chromatography and Other Specialized Separation Methods

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. In CCC, the separation occurs between two immiscible liquid phases, one of which is held stationary in a coil by centrifugal force while the other is pumped through it. The choice of the two-phase solvent system is critical and is based on the partition coefficient (K) of the target compounds. For the separation of sesquiterpenoids, various solvent systems, such as hexane-ethyl acetate-methanol-water, have been successfully employed. High-Speed Countercurrent Chromatography (HSCCC) is a modern iteration of this technique that offers faster separation times. This method is particularly advantageous for the preparative-scale isolation of natural products as it can handle large sample loads and provides high recovery rates.

Specialized Separation Methods for Oppositane Sesquiterpenoid Isolation

Technique Principle Key Advantage Application
Countercurrent Chromatography (CCC) Liquid-liquid partition chromatography without a solid support. No irreversible adsorption, high sample recovery. Preparative-scale isolation of natural products from complex mixtures.

Structural Elucidation and Stereochemical Analysis

Comprehensive Spectroscopic Characterization of 4(15)-Oppositene-1,7-diol

The definitive structure of this compound was established through a multi-faceted approach, integrating data from nuclear magnetic resonance spectroscopy, mass spectrometry, and other spectroscopic methods. These techniques collectively provide a detailed blueprint of the molecule's connectivity, functional groups, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy served as a cornerstone in the structural determination of this compound, enabling the precise mapping of its carbon skeleton and the relative orientation of its constituent atoms.

The ¹H NMR spectrum of this compound revealed characteristic signals for a sesquiterpenoid structure. Key resonances included those for two methyl groups, an isopropyl group, and protons attached to carbons bearing hydroxyl groups. The exocyclic methylene (B1212753) protons were also clearly identifiable.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm) (J in Hz)
1 78.4 (CH) 3.49 (d, 9.5)
2 34.0 (CH₂) 1.83, 1.65
3 36.6 (CH₂) 1.95, 1.55
4 155.6 (C)
5 39.5 (CH) 2.30
6 41.7 (CH) 1.98
7 73.5 (CH) 3.95 (t, 8.0)
8 30.1 (CH₂) 1.75, 1.60
9 35.8 (CH₂) 1.68, 1.52
10 48.9 (CH) 1.45
11 31.5 (CH) 1.88
12 21.7 (CH₃) 0.92 (d, 6.8)
13 16.5 (CH₃) 0.85 (d, 6.8)
14 22.1 (CH₃) 1.05 (s)

Data sourced from Brown, G.D., Liang, G.Y., & Sy, L.K. (2003). Terpenoids from the seeds of Artemisia annua. Phytochemistry, 64(1), 303-323.

Two-dimensional NMR experiments were instrumental in assembling the molecular puzzle. The ¹H-¹H Correlation Spectroscopy (COSY) experiment established the connectivity between adjacent protons, allowing for the tracing of the spin systems within the molecule.

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlated each proton signal with its directly attached carbon, confirming the assignments made from the one-dimensional spectra.

The relative stereochemistry of the molecule was determined through Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments revealed through-space correlations between protons, providing insights into their spatial proximity and defining the relative configuration of the chiral centers.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis.

High-Resolution Mass Spectrometry (HRMS) provided the precise molecular formula for this compound. The exact mass measurement was consistent with the molecular formula C₁₅H₂₆O₂, confirming the elemental composition of the compound. The fragmentation pattern observed in the mass spectrum further supported the proposed structure, with characteristic losses of water molecules from the diol functionality.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Analysis.

Infrared (IR) spectroscopy confirmed the presence of key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ was indicative of the hydroxyl (-OH) groups. The presence of the exocyclic methylene group was supported by characteristic C-H stretching and bending vibrations.

The Ultraviolet-Visible (UV-Vis) spectrum of this compound did not show significant absorption in the 200-400 nm range, which is consistent with the absence of conjugated chromophores in the molecule.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)).

Stereochemical Assignment and Conformational Analysis of this compound

The assignment of stereochemistry and the analysis of the preferred conformation of this compound would typically rely on a combination of experimental and computational methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. Specifically, the analysis of proton-proton (¹H-¹H) coupling constants (J-coupling) and the Nuclear Overhauser Effect (NOE) provides critical information about the spatial relationships between protons.

J-Coupling Constants: The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these values, chemists can infer the relative orientation of substituents on a ring system. For this compound, a detailed analysis of the coupling constants between protons on the fused ring system would be necessary to establish the cis or trans relationships of the hydroxyl and isopropyl groups.

Despite the utility of these methods, specific J-coupling and NOE data for this compound have not been reported in the accessible scientific literature, preventing a detailed discussion of its relative stereochemistry based on these techniques.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry (if a heavy atom is present or through anomalous dispersion). The successful application of this technique requires the compound to form a high-quality single crystal.

A search of crystallographic databases reveals no published crystal structure for this compound or any of its derivatives. The absence of this data means that the precise solid-state conformation and absolute stereochemistry of the molecule have not been experimentally confirmed by this method.

In the absence of definitive experimental data, computational chemistry provides a powerful alternative for predicting the most stable stereoisomers and their conformations. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different possible stereoisomers. Furthermore, computational methods can predict NMR parameters (chemical shifts and coupling constants) for these isomers. Comparison of the calculated NMR data with experimental data can then be used to assign the correct stereostructure.

While computational studies have been applied to other sesquiterpenoids from Artemisia annua, there are no specific computational studies reported in the literature that focus on the stereochemical elucidation of this compound. Such a study would involve generating all possible stereoisomers, performing geometry optimizations, and calculating their NMR properties to determine the most likely structure.

Biosynthesis and Chemoenzymatic Transformations

Elucidation of the Biosynthetic Pathway to the Oppositane Skeleton

The journey to the oppositane skeleton, the core structure of 4(15)-oppositene-1,7-diol, begins with a universal precursor and proceeds through a series of intricate enzymatic and chemical transformations.

The biosynthesis of all sesquiterpenoids, including those with the oppositane framework, originates from farnesyl pyrophosphate (FPP). FPP is assembled in the cytoplasm through the mevalonate (B85504) pathway, a fundamental metabolic route that combines three molecules of isopentenyl pyrophosphate (IPP), the basic five-carbon building block of isoprenoids. Isotope labeling studies have consistently demonstrated the incorporation of labeled mevalonate or its precursors into the sesquiterpenoid skeleton, confirming FPP as the direct acyclic precursor.

The formation of the oppositane skeleton is a testament to the complexity of terpene biosynthesis, where a linear precursor is transformed into a specific cyclic architecture.

Precursor MoleculeBiosynthetic PathwayResulting Carbon Skeleton
Farnesyl Pyrophosphate (FPP)Mevalonate PathwayC15 Acyclic Isoprenoid

The cyclization of the linear FPP molecule is the crucial step in determining the final carbon skeleton of a sesquiterpenoid. This reaction is catalyzed by a class of enzymes known as terpene synthases or terpene cyclases. For the oppositane skeleton, the key biogenetic intermediate is believed to be germacrene D nih.govresearchgate.netresearchgate.net.

The proposed biosynthetic sequence is as follows:

Formation of Germacrene D: A specific germacrene D synthase, a type of sesquiterpene synthase, catalyzes the cyclization of FPP to form the 10-membered ring of germacrene D. This enzymatic step ensures the correct stereochemistry of the intermediate.

Rearrangement to the Oppositane Skeleton: Germacrene D is then thought to undergo a non-enzymatic rearrangement to form the oppositane carbon framework. This transformation can be triggered by acid catalysis, photochemical energy, or thermal conditions nih.govresearchgate.net. This step involves a complex series of bond migrations and ring contractions to yield the characteristic bicyclic system of the oppositanes.

Hydroxylation: Following the formation of the oppositane skeleton, specific hydroxylating enzymes, likely belonging to the cytochrome P450 monooxygenase family, introduce hydroxyl groups at positions C1 and C7 of the oppositane precursor nih.gov. These enzymes are known for their ability to perform regio- and stereoselective oxidations of complex hydrocarbon scaffolds nih.govnih.gov. This final enzymatic step yields this compound.

IntermediateKey TransformationEnzyme Class (if applicable)Resulting Structure
Farnesyl PyrophosphateCyclizationSesquiterpene Synthase (Germacrene D Synthase)Germacrene D
Germacrene DRearrangementNon-enzymatic (acid, light, or heat-catalyzed)Oppositane Skeleton
Oppositane PrecursorHydroxylationCytochrome P450 MonooxygenaseThis compound

Chemoenzymatic Synthesis and Biocatalysis of Oppositane Derivatives

The quest to synthesize complex natural products like this compound in the laboratory has led to the development of innovative chemoenzymatic strategies. These approaches combine the power of traditional organic synthesis with the high selectivity of enzymatic reactions.

Enzymes, particularly lipases, have proven to be powerful tools in the synthesis of terpenoids and their derivatives mdpi.com. Lipases are widely used for the kinetic resolution of racemic alcohols and diols, allowing for the separation of enantiomers with high efficiency mdpi.com. In the context of this compound, a chemoenzymatic approach could involve the chemical synthesis of the racemic oppositane diol, followed by a lipase-catalyzed acylation or deacylation to selectively modify one enantiomer, enabling their separation. This strategy offers a greener and often more efficient alternative to traditional chiral resolution methods.

Furthermore, cytochrome P450 monooxygenases can be employed for the late-stage functionalization of chemically synthesized oppositane precursors nih.govfrontiersin.org. By expressing these enzymes in microbial hosts, it is possible to achieve selective hydroxylation of the oppositane skeleton, mimicking the final step of the natural biosynthetic pathway.

Enzyme ClassApplication in SynthesisPotential SubstrateProduct
LipaseKinetic ResolutionRacemic this compoundEnantiomerically enriched this compound and its acylated derivative
Cytochrome P450Regioselective HydroxylationOppositane hydrocarbonThis compound

Biomimetic synthesis seeks to emulate nature's synthetic strategies in the laboratory. A biomimetic approach to this compound would likely focus on mimicking the proposed biosynthetic cascade. This would involve the synthesis of a germacrene D-like precursor and then inducing its rearrangement to the oppositane skeleton under conditions that mimic the proposed natural transformation, such as mild acid catalysis mdpi.com.

The key challenge in such an approach is to control the stereochemistry of the rearrangement to favor the desired oppositane isomer. Following the successful formation of the oppositane core, standard chemical methods for allylic oxidation and hydroxylation could be employed to install the diol functionality, completing the synthesis of this compound. While a complete biomimetic synthesis of this specific compound has not been extensively reported, the principles of biomimetic polyene cyclizations are well-established and provide a strong foundation for such endeavors researchgate.net.

Synthetic Chemistry and Analog Design

Total Synthesis Strategies for 4(15)-Oppositene-1,7-diol

As of now, a completed total synthesis of this compound has not been reported in peer-reviewed literature. However, the synthesis of other sesquiterpenoids with related structural motifs, such as those possessing the bicyclo[5.4.0]undecane core, provides a roadmap for potential synthetic strategies.

A hypothetical retrosynthetic analysis of this compound reveals several key disconnections that simplify the target molecule into more readily available starting materials. The oppositane skeleton, characterized by a fused bicyclo[5.4.0]undecane ring system, presents the primary synthetic challenge.

A plausible retrosynthetic approach would involve the following key transformations:

Functional Group Interconversion: The 1,7-diol can be retrosynthetically derived from a precursor with different oxygen-containing functional groups, such as a ketone or an epoxide, which could facilitate the stereocontrolled installation of the hydroxyl groups.

Exocyclic Methylene (B1212753) Group Formation: The exocyclic double bond at C4(15) could be introduced late in the synthesis, for instance, through a Wittig reaction or elimination of a suitable leaving group from the C15 methyl group.

Ring-Closing Metathesis (RCM) or Intramolecular Diels-Alder Reaction: The bicyclo[5.4.0]undecane core could be constructed via an intramolecular cyclization strategy. An intramolecular Diels-Alder reaction of a suitably substituted triene precursor or a ring-closing metathesis of a diene could forge the seven-membered ring onto a pre-existing six-membered ring.

Initial Disconnections: A primary disconnection across the C6-C7 bond could simplify the bicyclic system into a functionalized cyclohexane (B81311) derivative, which could be further broken down into acyclic precursors.

This analysis suggests that a convergent synthesis, where the two rings are formed and then joined, or a linear synthesis that builds the ring system sequentially, are both viable strategies.

The presence of multiple stereocenters in this compound necessitates the use of stereoselective and enantioselective synthetic methods to control the relative and absolute stereochemistry of the final product.

Several approaches could be employed to achieve this:

Chiral Pool Synthesis: The synthesis could commence from a readily available chiral starting material, such as a terpene or a carbohydrate derivative, which already possesses some of the required stereocenters.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key reactions is a powerful strategy. For instance, an asymmetric Diels-Alder reaction could establish the stereochemistry of the ring fusion.

Substrate-Controlled Diastereoselection: The inherent stereochemistry of an intermediate can be used to direct the stereochemical outcome of subsequent reactions. For example, the facial selectivity of a dihydroxylation reaction to install the 1,7-diol could be controlled by the existing stereocenters in the bicyclic core.

The stereoselective formation of the vicinal diol at positions 1 and 7 is a critical step. Methods such as the Sharpless asymmetric dihydroxylation could be employed on a precursor alkene to install these hydroxyl groups with high enantioselectivity. nih.gov Alternatively, enzymatic approaches using oxidoreductases could offer a green and highly selective method for the synthesis of the chiral diol moiety. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The generation of analogues and derivatives of this compound is crucial for exploring its structure-activity relationships (SAR) and identifying compounds with improved biological profiles.

Rational drug design principles can be applied to guide the synthesis of targeted analogues. nih.govnih.gov This approach relies on identifying the key structural features, or pharmacophores, responsible for the biological activity of the parent compound. For this compound, these might include:

The bicyclo[5.4.0]undecane scaffold.

The relative and absolute stereochemistry of the hydroxyl groups.

The presence and position of the exocyclic double bond.

Computational modeling and docking studies can be used to predict the binding of designed analogues to potential biological targets. nih.gov This allows for the prioritization of synthetic targets that are most likely to exhibit the desired activity. For example, analogues with modified hydroxyl groups (e.g., esters, ethers) or altered substitution patterns on the carbon skeleton could be designed and synthesized to probe the importance of these features.

Combinatorial chemistry offers a powerful tool for the rapid generation of large libraries of related compounds. nih.govacs.org While the complexity of the oppositane skeleton may limit the feasibility of a full combinatorial synthesis, a semi-synthetic combinatorial approach is more practical.

This would involve:

Scaffold Synthesis: A common intermediate or the natural product itself would serve as the central scaffold.

Parallel Modification: This scaffold would then be subjected to a variety of chemical reactions in a parallel format to introduce a diverse range of functional groups at specific positions.

For example, the hydroxyl groups of this compound could be acylated or alkylated with a library of different reagents to produce a collection of ester and ether derivatives. Similarly, the exocyclic double bond could be functionalized through various addition reactions. Combinatorial biosynthesis, which involves the mix-and-matching of terpene cyclases and cytochrome P450 enzymes, presents an innovative approach to generate novel sesquiterpenoid scaffolds that could be further modified chemically. nih.gov

Semi-synthetic Modifications of Naturally Occurring Oppositane Sesquiterpenoids

The semi-synthetic modification of readily available, naturally occurring sesquiterpenoids provides a more direct route to analogues of this compound. While oppositane sesquiterpenoids are relatively rare, other related sesquiterpenoid classes, such as eudesmanes and guaianes, are more abundant and can serve as starting materials for chemical modification. mdpi.comresearchgate.net

Key semi-synthetic strategies could include:

Functional Group Manipulation: The existing functional groups on a natural product scaffold can be modified. For instance, the Mizoroki-Heck reaction has been successfully applied to eudesmane (B1671778) sesquiterpenoids to introduce various aryl groups on an exocyclic double bond. mdpi.comnih.gov

Skeletal Rearrangements: Acid-catalyzed or photochemical rearrangements can be employed to transform one sesquiterpenoid skeleton into another.

Late-Stage C-H Functionalization: Modern synthetic methods allow for the selective functionalization of C-H bonds, enabling the introduction of new functional groups at previously inaccessible positions on the sesquiterpenoid core.

By applying these semi-synthetic strategies to related and more accessible natural products, a diverse range of novel compounds with potential biological activities can be generated, providing valuable insights into the SAR of the oppositane class of sesquiterpenoids.

Biological Activity Profiling and Pharmacological Mechanisms

In Vitro Pharmacological Investigations of 4(15)-Oppositene-1,7-diol.

Detailed in vitro studies are fundamental to characterizing the pharmacological profile of a novel compound. Such studies typically involve a combination of target-based and cell-based assays to elucidate mechanisms of action and potential therapeutic effects.

Target-Based Assays (e.g., Enzyme Inhibition, Receptor Modulation).

As of the latest review of scientific databases, there is no specific publicly available information detailing the effects of this compound in target-based assays. Research on its potential to inhibit specific enzymes or modulate receptor activity has not been reported.

Cell-Based Assays (e.g., Cytotoxicity, Cellular Pathway Modulation).

While specific cytotoxic profiles for this compound against various cell lines are not available, a notable study reported for the first time the hepatoprotective activities of oppositane sesquiterpenoids. This research utilized an alcohol-induced hepatocyte injury model, suggesting a potential for this class of compounds to mitigate liver cell damage. However, the direct contribution and efficacy of this compound within this study were not individually specified.

Table 1: Summary of Cell-Based Assay Findings for Oppositane Sesquiterpenoids

Assay TypeModel SystemObserved EffectSpecific Data for this compound
Hepatoprotective ActivityAlcohol-induced hepatocyte injuryAmelioration of cell damageNot specified

In Vivo Preclinical Efficacy and Mechanistic Studies.

In vivo studies are crucial for validating the therapeutic potential of a compound in a whole-organism context, providing insights into its efficacy, safety, and pharmacodynamics.

Evaluation in Relevant Animal Models for Potential Therapeutic Applications.

There is currently no publicly available research documenting the evaluation of this compound in any animal models for potential therapeutic applications.

Elucidation of Pharmacodynamic Effects and Target Engagement.

Consistent with the lack of in vivo studies, there is no information on the pharmacodynamic effects or target engagement of this compound in a preclinical setting.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies.

The exploration of a compound's structure-activity relationship (SAR) is fundamental to understanding how its chemical architecture influences its biological effects. Similarly, structure-property relationship (SPR) studies shed light on how molecular structure affects physical and chemical properties, which in turn can impact bioactivity. For this compound, detailed SAR and SPR studies are not extensively documented in publicly available scientific literature. The following sections outline the necessary areas of investigation to elucidate these critical aspects.

Positional and Stereochemical Impact on Potency and Selectivity.

The precise spatial arrangement of functional groups in a molecule is often a critical factor in its biological potency and selectivity. For this compound, the relative and absolute stereochemistry of the chiral centers and the geometry of the ring fusion would be expected to significantly influence its biological profile. However, without experimental data from studies on different stereoisomers or positional isomers of the hydroxyl groups, any discussion on their impact remains speculative.

Comparative SAR Analysis with Related Oppositane Derivatives (e.g., 4(15),11-Oppositadien-1-ol, Homalomenol A, Bullatantriol).

A comparative analysis with structurally related oppositane derivatives could offer valuable insights into the SAR of this compound. Compounds such as 4(15),11-Oppositadien-1-ol, Homalomenol A, and Bullatantriol share the same core skeleton but differ in their functional groups and saturation levels. For instance, comparing the activity of this compound with that of 4(15),11-Oppositadien-1-ol could reveal the importance of the hydroxyl group at position 7 and the double bond at position 11. Similarly, comparisons with Homalomenol A and Bullatantriol, which possess different oxygenation patterns, could further delineate the structural requirements for a specific biological effect. Unfortunately, a direct comparative study involving these specific compounds is not currently available in the scientific literature.

Investigation of Molecular and Cellular Mechanisms of Action.

Understanding the molecular and cellular mechanisms through which a compound exerts its effects is a cornerstone of pharmacological research. For this compound, this area of investigation is still in its infancy.

Proteomic and Transcriptomic Profiling in Response to this compound.

Modern systems biology approaches, such as proteomics and transcriptomics, can provide a global view of the cellular changes induced by a compound. Proteomic analysis would identify changes in protein expression levels, while transcriptomic profiling would reveal alterations in gene expression in response to treatment with this compound. Such studies are crucial for identifying potential protein targets and understanding the broader cellular response. At present, no published studies have reported on the proteomic or transcriptomic profiling of cells treated with this compound.

Signaling Pathway Analysis and Network Perturbation.

Once changes in protein and gene expression are identified, the next step is to map these changes onto known signaling pathways and cellular networks. This analysis can reveal which pathways are perturbed by the compound, providing mechanistic insights into its mode of action. Given the absence of proteomic and transcriptomic data for this compound, any analysis of signaling pathway and network perturbation is currently not feasible.

High-Throughput Screening and Phenotypic Assays for Unbiased Target Discovery

High-throughput screening (HTS) and phenotypic assays are pivotal strategies in modern drug discovery for elucidating the biological activities of novel compounds without preconceived notions about their molecular targets. This unbiased approach is particularly valuable for natural products like the sesquiterpenoid this compound, whose full therapeutic potential may not be immediately apparent from its structure. By evaluating the compound's effects on whole cells or organisms, these methods can uncover unexpected pharmacological activities and provide clues to novel mechanisms of action.

As of the current date, specific studies detailing the use of high-throughput or phenotypic screening for the unbiased target discovery of this compound have not been published in peer-reviewed literature. The following represents a methodological framework for how such an investigation would be structured.

A typical HTS campaign to profile this compound would begin by testing the compound across a diverse array of cell-based assays. These assays are designed to measure specific cellular outcomes, or phenotypes, such as cell survival, proliferation, death (apoptosis), or the activation of particular signaling pathways. The screening would be conducted in a highly automated fashion, allowing for the rapid testing of thousands of conditions.

Hypothetical HTS Design for this compound:

Primary Screen: The initial step would involve screening this compound against a large panel of human cell lines, often representing various cancer types or diseases. The primary endpoint is typically a robust and easily measurable parameter, such as cell viability, which can be assessed using assays like MTT or CellTiter-Glo®.

Secondary and Confirmatory Assays: Compounds that show activity in the primary screen (defined as "hits") would be subjected to secondary assays to confirm the initial findings and eliminate false positives. This stage involves re-testing the compound and generating dose-response curves to determine its potency (e.g., IC50 or EC50 values).

Phenotypic Profiling: Hits confirmed from the secondary screen would advance to more complex phenotypic assays. High-content imaging (HCI) is a powerful tool used at this stage. HCI combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. For this compound, HCI could be used to visualize its effects on:

Cell and nuclear morphology

Cytoskeletal organization

Mitochondrial health

Induction of apoptosis markers (e.g., caspase activation)

Cell cycle progression

The data generated from these unbiased screens can be extensive. A key advantage of the phenotypic approach is that it does not require prior knowledge of a compound's target. If this compound consistently induces a specific phenotype, such as cell cycle arrest at the G2/M phase across multiple cell lines, this provides a strong lead for subsequent target identification studies.

The results from such a screening campaign would typically be presented in data tables to summarize the compound's activity profile. While specific data for this compound is not available, a representative data table from a hypothetical screen is shown below to illustrate the concept.

Table 1: Illustrative Data from a Hypothetical Phenotypic Screen of this compound (Note: This data is for illustrative purposes only and does not represent actual experimental results.)

Cell LineAssay TypeParameter MeasuredResult (at 10 µM)Potency (IC50)
MCF-7 (Breast Cancer)Viability (MTT)Cell Proliferation65% Inhibition8.2 µM
HCT116 (Colon Cancer)Viability (MTT)Cell Proliferation72% Inhibition5.6 µM
A549 (Lung Cancer)Apoptosis (Caspase-3/7)Caspase Activation4.5-fold increase7.1 µM
PC-3 (Prostate Cancer)Cell Cycle Analysis% G2/M Arrest58%9.5 µM
MRC-5 (Normal Lung)Viability (MTT)Cell Proliferation15% Inhibition> 50 µM

Following the identification of a consistent and interesting phenotype, the final and most challenging step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed biological effect. Techniques such as affinity chromatography, proteomics, and genetic screening methods (e.g., CRISPR/Cas9 screens) would be employed to pinpoint the cellular components that interact with this compound. This unbiased, phenotype-first approach holds significant promise for discovering novel therapeutic applications for natural products.

Advanced Computational and Interdisciplinary Research

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have emerged as indispensable tools for elucidating the intricate details of the structure and function of natural products like "4(15)-Oppositene-1,7-diol". These methods allow for the prediction of molecular properties and interactions, guiding further experimental research.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of "this compound". Methods such as Density Functional Theory (DFT) are employed to determine the molecule's geometry, electronic properties, and spectroscopic features. For instance, the gauge-independent atomic orbital (GIAO) method can be used in combination with statistical methods to establish the relative configurations of complex molecules like sesquiterpenoids nih.gov.

Time-dependent density functional theory (TDDFT) is another powerful tool used to compare experimental and calculated electronic circular dichroism (ECD) spectra, which is crucial for determining the absolute configuration of chiral molecules nih.gov. While specific studies on "this compound" are not extensively documented in publicly available literature, the methodologies applied to other sesquiterpenoids provide a clear framework for its analysis.

Table 1: Representative Quantum Chemical Calculation Parameters for Sesquiterpenoid Analysis This table is interactive. You can sort and filter the data.

Parameter Method Basis Set Application
Geometry Optimization DFT (B3LYP) 6-31G(d) Determining the most stable 3D structure.
Electronic Properties DFT 6-311+G(d,p) Calculating HOMO-LUMO gap, dipole moment, and electrostatic potential.
NMR Chemical Shifts GIAO mPW1PW91/6-31G(d) Aiding in the structural elucidation and stereochemical assignment.

These calculations can reveal regions of the molecule that are electron-rich or electron-poor, predicting sites susceptible to nucleophilic or electrophilic attack and thus providing insights into its chemical reactivity and potential metabolic pathways.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how "this compound" might interact with biological targets, such as proteins or enzymes. These simulations model the movement of atoms and molecules over time, providing valuable information on the stability of ligand-protein complexes, binding affinities, and the conformational changes that occur upon binding nih.govmdpi.com.

Table 2: Key Parameters in Molecular Dynamics Simulations of Ligand-Target Interactions This table is interactive. You can sort and filter the data.

Parameter Description Typical Value/Software
Force Field A set of parameters to calculate the potential energy of the system. AMBER, CHARMM, GROMOS
Water Model Explicit representation of solvent molecules. TIP3P, SPC/E
Simulation Time The duration of the simulation. Nanoseconds to microseconds
Ensemble Statistical ensemble used (e.g., NVT, NPT). NPT (constant pressure and temperature)

These simulations can help identify key amino acid residues involved in the binding, which is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. A 3D-QSAR study on sesquiterpenoids from Artemisia argyi, a related species, has demonstrated the potential of these methods to identify key structural features responsible for biological activity, such as anti-HBV activity nih.gov.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template to screen virtual libraries of compounds to identify new potential drug candidates.

For "this compound," these predictive models could be developed once sufficient biological activity data becomes available for it and a series of structurally related oppositane sesquiterpenoids.

Chemical Ecology and Ecological Roles of Oppositane Sesquiterpenoids

Chemical ecology investigates the role of chemical signals in the interactions between living organisms and their environment. Oppositane sesquiterpenoids, including "this compound" isolated from plants like Artemisia annua, likely play significant roles in these interactions nih.govmdpi.comnih.gov.

Biosynthesis and Release in Plant-Environment Interactions

The biosynthesis of sesquiterpenoids in plants occurs through the mevalonate (B85504) pathway, leading to the formation of farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenes nih.govchempedia.infowur.nl. The production and release of these compounds can be influenced by various environmental factors, including herbivory, pathogen attack, and abiotic stresses.

Artemisia annua is known to produce a diverse array of volatile terpenoids that contribute to its characteristic aroma and play roles in plant defense and ecological interactions mdpi.com. While the specific triggers for the biosynthesis and release of "this compound" are yet to be fully elucidated, it is plausible that its production is upregulated in response to environmental cues, serving as a chemical messenger or a defense compound.

Role as Phytoalexins, Allelochemicals, or Defense Metabolites

Sesquiterpenoids are well-documented for their roles as phytoalexins (antimicrobial compounds produced by plants in response to infection), allelochemicals (chemicals that affect the growth of neighboring plants), and defense metabolites against herbivores.

Interactions with Herbivores, Pathogens, and Symbionts

The chemical compound this compound is a sesquiterpenoid that has been isolated from Artemisia annua. labshake.com Sesquiterpenoids in plants are known to play a role in mediating ecological interactions, including defense against herbivores and pathogens, and in establishing symbiotic relationships. mdpi.com However, a comprehensive review of the scientific literature reveals a notable absence of specific studies on the direct interactions of this compound with herbivores, pathogens, or symbionts.

While the broader class of sesquiterpenes from Artemisia species has been investigated for various biological activities, including antimicrobial and insecticidal properties, research has not yet focused on the specific ecological roles of this compound. mdpi.comnih.gov Future research in this area could involve bioassays to determine if this compound exhibits any deterrent or toxic effects on common herbivores of Artemisia annua. Similarly, its potential antimicrobial activity against plant pathogens or its role in mediating interactions with mycorrhizal fungi or endophytic microorganisms remains an unexplored area of research.

Medicinal Chemistry and Drug Discovery Implications

The genus Artemisia is a rich source of bioactive sesquiterpenoids, with artemisinin (B1665778) being a prominent example used in antimalarial therapies. nih.govresearchgate.net While many sesquiterpenes from this genus have been evaluated for their therapeutic potential, including cytotoxic and anti-inflammatory activities, specific research into the medicinal chemistry and drug discovery implications of this compound is limited. nih.govnih.gov

In the field of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. At present, there is no published research that identifies this compound as a lead compound for any specific therapeutic target.

The profiling of drug-like properties, which includes the assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, is a critical step in early drug development. Such profiling has not been specifically reported for this compound. Computational and in vitro studies would be necessary to predict and evaluate its potential as a drug candidate.

Table 1: General Drug-like Properties of Sesquiterpenoids (Illustrative)

PropertyTypical Range for Oral DrugsGeneral Characteristics of Sesquiterpenoids
Molecular Weight< 500 DaGenerally fall within this range.
LogP< 5Varies depending on the specific structure and functional groups.
Hydrogen Bond Donors< 5The two hydroxyl groups in this compound contribute to this count.
Hydrogen Bond Acceptors< 10The two hydroxyl groups in this compound contribute to this count.

Note: This table provides a general illustration for the class of compounds. Specific data for this compound is not available.

The economic viability of a potential drug candidate is heavily dependent on its synthetic accessibility and the scalability of its production. While general synthetic routes for diol compounds and sesquiterpenoids have been developed, there are no specific published methods for the total synthesis of this compound. google.comwikipedia.org The development of a cost-effective synthetic pathway would be a prerequisite for its consideration in any large-scale medicinal chemistry program. nih.gov Biotechnological production in microbial hosts is an emerging alternative for the cost-effective and sustainable synthesis of some terpenoids. frontiersin.org

Sesquiterpenoids from Artemisia annua have been noted for their cytotoxic activities against various cancer cell lines. nih.gov However, the specific cytotoxic or other pharmacological activities of this compound have not been reported in the scientific literature. Preliminary screening of this compound against a panel of cancer cell lines or in other disease models would be the first step in exploring its potential therapeutic applications.

Analytical Chemistry Method Development for this compound

The development of robust analytical methods is crucial for the identification, quantification, and quality control of natural products. While general methods for the analysis of sesquiterpenoids in plant extracts exist, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), there is a lack of published analytical methods specifically validated for this compound. nih.gov

The accurate quantification of this compound in its natural source, Artemisia annua, as well as in biological matrices like plasma or tissue samples, would be essential for any pharmacokinetic or pharmacodynamic studies. The development of such a quantitative method would likely involve techniques like liquid chromatography-mass spectrometry (LC-MS) to achieve the necessary sensitivity and selectivity. At present, no such specific methods have been described in the literature.

Table 2: General Approaches for Quantification of Sesquiterpenoids in Complex Matrices

Analytical TechniqueGeneral Applicability for Sesquiterpenoids
High-Performance Liquid Chromatography with UV/Vis Detection (HPLC-UV)Commonly used for quantification in plant extracts, but may lack sensitivity for biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)Suitable for volatile or derivatized sesquiterpenoids.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Offers high sensitivity and selectivity, making it ideal for quantification in complex biological matrices.

Note: This table outlines general analytical techniques. A specific, validated method for this compound has not been reported.

Isotopic Labeling for Metabolic Tracing and Pharmacokinetic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate and pharmacokinetic profile of a compound within a biological system. wikipedia.orgnih.gov For a novel sesquiterpenoid like this compound, this methodology would be instrumental in elucidating its absorption, distribution, metabolism, and excretion (ADME) properties. While specific studies on the isotopic labeling of this compound are not currently available in the public domain, the general principles and techniques applied to other sesquiterpenoids provide a clear framework for how such research would be conducted.

The process involves chemically synthesizing this compound with one or more of its constituent atoms replaced by a stable isotope, most commonly carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.gov These labeled molecules are chemically identical to the unlabeled compound but can be detected and quantified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. eurisotop.com

Metabolic Tracing: Once the isotopically labeled this compound is administered to a biological system (e.g., cell cultures, animal models), researchers can track its transformation into various metabolites. By analyzing samples (e.g., plasma, urine, feces, and tissue homogenates) at different time points, the metabolic pathways can be mapped out. Mass spectrometry is particularly useful in this context, as it can distinguish between the molecular weights of the parent compound and its metabolites, all bearing the isotopic label. nih.gov This allows for the identification of metabolic hotspots on the molecule, such as sites of oxidation, reduction, hydrolysis, or conjugation, which are common metabolic routes for sesquiterpenoids. nih.gov

Pharmacokinetic Studies: Isotopically labeled this compound can also be used to determine key pharmacokinetic parameters. These parameters are crucial for understanding the compound's behavior in the body and for any potential therapeutic development. The use of stable isotopes allows for precise quantification of the compound and its metabolites in biological fluids, even at very low concentrations. eurisotop.comresearchgate.net

Table 1: Potential Pharmacokinetic Parameters to be Determined for this compound using Isotopic Labeling

ParameterDescriptionAnalytical Technique
Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.LC-MS/MS
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.LC-MS/MS
Clearance (CL) The volume of plasma from which the drug is completely removed per unit of time.LC-MS/MS
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.LC-MS/MS
Metabolite Profiling Identification and quantification of the metabolites of the drug.High-Resolution MS, NMR

This table is illustrative and based on general pharmacokinetic principles for natural products.

The insights gained from these studies are fundamental for understanding the biological activity and potential of this compound. For instance, understanding its metabolic stability and clearance rate is essential for any future preclinical and clinical development. semanticscholar.org

Development of Reference Standards and Quality Control Methodologies

The development of a certified reference standard is a prerequisite for the accurate and reproducible quantification of this compound in any analytical setting, from basic research to potential commercial applications. A reference standard is a highly purified and well-characterized substance used as a benchmark for identification and quantification. bebpa.org The National Institute of Standards and Technology (NIST) and other organizations have established protocols for the development of reference materials for natural products and dietary supplements. nist.govnih.govresearchgate.net

The process for establishing a reference standard for this compound would involve:

Isolation and Purification: Obtaining a highly pure sample of the compound, typically through chromatographic techniques.

Structural Elucidation: Confirming the chemical structure and stereochemistry using a suite of analytical methods, including NMR, MS, and X-ray crystallography if a suitable crystal can be obtained.

Purity Assessment: Determining the purity of the material using multiple independent analytical methods to ensure the absence of significant impurities.

Once a reference standard is established, it can be used to develop and validate quality control (QC) methodologies. These methods are essential for ensuring the identity, purity, and strength of the compound in various preparations.

Table 2: Potential Quality Control Methodologies for this compound

QC ParameterMethodologyPurpose
Identification High-Performance Liquid Chromatography (HPLC) with UV or MS detection, Thin-Layer Chromatography (TLC)To confirm the presence of this compound in a sample by comparing its retention time or Rf value to the reference standard.
Purity/Impurity Profiling HPLC-UV/MS, Gas Chromatography (GC)-MSTo separate and quantify any impurities present in the sample.
Assay (Quantification) HPLC-UV, LC-MS/MSTo determine the exact amount of this compound in a sample, often as a percentage by weight.
Residual Solvents Headspace GC-MSTo detect and quantify any residual solvents from the extraction or purification process.
Heavy Metals Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)To ensure that the levels of heavy metals are below the acceptable limits for safety.

This table presents a general framework for QC methodologies applicable to natural product compounds.

For sesquiterpenoids, which can be complex mixtures in their natural sources, robust QC methods are particularly important. nih.govresearchgate.netwho.int These methods would be crucial for any future research into the biological activities of this compound, as they would ensure the consistency and reliability of the material being studied.

Intellectual Property and Commercial Development Landscape

Patent Analysis and Freedom-to-Operate Assessments

The intellectual property landscape for natural products, including sesquiterpenoids, is complex. A thorough patent analysis is crucial to determine the novelty of any potential invention related to this compound and to assess the freedom to operate (FTO). upcounsel.compatenttrademarkblog.comparolaanalytics.com An FTO analysis aims to determine whether a proposed product or process infringes on the existing patent rights of others. patentpc.comiamip.com

A comprehensive patent search for "this compound" does not reveal any patents specifically claiming this compound. However, broader searches encompassing sesquiterpenoid diols and related structures would be necessary for a complete FTO assessment. Patents in this area often claim:

Novel isolated compounds with demonstrated biological activity. google.com

Methods of extraction and purification.

Specific formulations containing the compound.

Therapeutic uses of the compound for treating specific diseases. google.com

Semi-synthetic derivatives of the natural product with improved properties.

Should research uncover a novel and non-obvious use for this compound, or a novel method of its synthesis or isolation, it could be the subject of a patent application. The patentability would depend on meeting the legal requirements of novelty, inventive step (non-obviousness), and industrial applicability.

Table 3: Key Considerations for a Freedom-to-Operate Assessment of this compound

Area of AssessmentDescriptionPotential IP Hurdles
Compound Claims Are there existing patents that claim the chemical structure of this compound or a closely related structure?A patent claiming the compound itself would block its commercialization without a license.
Method of Production Claims Do any patents claim the method of isolating this compound from its natural source or a method of its chemical synthesis?Infringement of a process patent could prevent the manufacture of the compound.
Formulation Claims Are there patents covering specific formulations that might be used for this compound?The intended formulation for delivery might be covered by existing patents.
Use Claims Do any patents claim the use of sesquiterpenoid diols for the intended therapeutic application?A patent on the method of use could prevent the marketing of the compound for that specific purpose.

This table outlines the general steps and considerations in an FTO analysis for a natural product.

Opportunities for Industrial Applications and Commercialization

While specific commercial applications for this compound have not yet been established, the broader class of sesquiterpenoids has a wide range of industrial uses, suggesting potential avenues for this compound. nih.govmdpi.comresearchgate.netresearchgate.net The commercial potential of this compound would be contingent on the discovery of significant and unique biological activities.

Potential Areas for Commercialization:

Pharmaceuticals: Many sesquiterpenoids exhibit potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. researchgate.netresearchgate.netnih.govmdpi.com If this compound is found to have significant therapeutic properties, it could be developed as a new drug. The journey from discovery to a commercial drug is long and expensive, requiring extensive preclinical and clinical research.

Cosmeceuticals: Sesquiterpenoids are also used in the cosmetics industry for their antioxidant, anti-inflammatory, and antimicrobial properties. nih.gov Depending on its properties, this compound could be incorporated into skincare products.

Agrochemicals: Some sesquiterpenoids have insecticidal, antifungal, or herbicidal properties, making them potential candidates for the development of new, more environmentally friendly agrochemicals. nih.gov

Food and Beverage: Certain sesquiterpenoids are used as flavor and fragrance agents. mdpi.com The sensory properties of this compound would need to be evaluated to determine its potential in this sector.

Table 4: Potential Industrial Applications of this compound Based on the Properties of Related Sesquiterpenoids

IndustryPotential ApplicationRequired Research
Pharmaceutical Anti-inflammatory, anticancer, or antimicrobial agent.In vitro and in vivo efficacy studies, toxicology, pharmacokinetics.
Cosmeceutical Active ingredient in anti-aging or anti-acne formulations.Dermatological safety and efficacy testing.
Agrochemical Natural pesticide or herbicide.Efficacy against target pests/weeds, environmental impact assessment.
Food & Beverage Flavoring or fragrance ingredient.Sensory evaluation, regulatory approval for food use.

This table provides a speculative outlook on potential applications that would require substantial further research.

The successful commercialization of this compound would depend on a number of factors, including the strength of its biological activity, a favorable safety profile, a cost-effective and scalable production method, and a clear intellectual property position.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 4(15)-Oppositene-1,7-diol

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds, which has been identified and isolated from Artemisia annua labshake.com. Its chemical structure and basic properties have been characterized, contributing to the broader understanding of the chemical diversity within the Artemisia genus. As a diol, it possesses two hydroxyl functional groups, which can influence its polarity and reactivity. The "oppositene" core indicates a specific bicyclic carbon skeleton, placing it within a distinct subgroup of sesquiterpenoids.

Currently, the primary accessible information regarding this compound is its existence as a natural product and its availability for research purposes. Its isolation from Artemisia annua is significant, as this plant is a well-known source of various bioactive compounds, most notably artemisinin (B1665778), a potent antimalarial drug. The presence of this compound in this plant suggests it may share biosynthetic precursors with other bioactive sesquiterpenoids.

Identification of Unexplored Research Avenues and Gaps in Understanding

Despite its identification, there is a significant lack of in-depth scientific literature specifically detailing the biological activities and pharmacological potential of this compound. The current body of research presents several key gaps that represent promising avenues for future investigation:

Chemical Synthesis and Biosynthesis: While general pathways for the biosynthesis of sesquiterpenoids are understood, the specific enzymatic steps and genetic regulation leading to the formation of the oppositene skeleton and subsequent hydroxylation to yield this compound have not been elucidated. Furthermore, a dedicated total synthesis of this compound has not been reported in the available literature, which would be crucial for producing larger quantities for extensive biological screening.

Pharmacological Profiling: There is a notable absence of studies investigating the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound. Given that many sesquiterpenoids isolated from the Artemisia genus exhibit such activities, it is a critical area for future research to determine if this compound shares these therapeutic potentials.

Mechanism of Action: Without established biological activities, the mechanism of action of this compound at the molecular level remains entirely unknown. Future studies would need to first identify a biological effect and then proceed to investigate its molecular targets and signaling pathways.

Comparative Studies: Research comparing the biological activity of this compound with other structurally related oppositene sesquiterpenoids or other diols from Artemisia annua is needed to understand structure-activity relationships.

Prognostic Outlook for Translational Research and Therapeutic Development

The future research trajectory for this compound is largely contingent on the outcomes of initial biological screenings. The rich pharmacological history of compounds from Artemisia annua provides a strong rationale for investigating this particular sesquiterpenoid.

Should initial studies reveal significant cytotoxic, anti-inflammatory, or antimicrobial activities, the following prognostic outlook can be considered:

Lead Compound Identification: If potent bioactivity is discovered, this compound could serve as a new lead compound for the development of novel therapeutic agents. Its unique oppositene skeleton may offer a different mode of action compared to existing drugs, potentially overcoming resistance mechanisms.

Medicinal Chemistry Optimization: Following the identification of a biological target, medicinal chemistry efforts could focus on synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties. The two hydroxyl groups provide convenient handles for chemical modification.

Development of Biosynthetic Production Platforms: A deeper understanding of its biosynthetic pathway could enable the development of microbial fermentation systems for the sustainable and scalable production of this compound and its derivatives, which would be essential for preclinical and clinical development.

Q & A

Q. How can the structural elucidation of 4(15)-Oppositene-1,7-diol be methodically conducted using spectroscopic techniques?

  • Methodological Answer : Structural characterization requires a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify hydroxyl groups (δ ~1.5–2.5 ppm for diols) and terpene backbone signals (δ ~5.0–5.5 ppm for methylene groups) .
  • MS : High-resolution MS (HRMS) confirms the molecular formula (C15_{15}H26_{26}O2_2, m/z 238.37) and fragmentation patterns .
  • IR : Peaks at ~3300–3500 cm1^{-1} confirm hydroxyl (-OH) stretching .
  • Data Table :
TechniqueKey Peaks/FeaturesStructural Insight
1H^1H-NMRδ 1.2–1.4 (m, CH3_3), δ 5.1–5.3 (m, CH2_2)Methyl and methylene groups in terpene skeleton
HRMS[M+H]+^+ m/z 239.37Molecular formula confirmation

Q. What protocols ensure the stability of this compound in experimental formulations?

  • Methodological Answer : Stability studies should follow guidelines for hygroscopic and light-sensitive compounds:
  • Storage : Use amber glass vials at –20°C under nitrogen to prevent oxidation .
  • Compatibility Testing : Assess degradation in common solvents (e.g., DMSO, ethanol) via HPLC-UV at 210 nm over 72 hours .
  • Environmental Controls : Avoid static discharge and high humidity during handling .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across pharmacological studies?

  • Methodological Answer : Contradictions often arise from variability in experimental design:
  • Replication : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Dose-Response Curves : Use ≥6 concentrations (e.g., 1 nM–100 μM) to validate IC50_{50} values .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .

Q. What analytical methods are optimal for quantifying trace this compound in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are preferred:
  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection (250°C). Derivatize with BSTFA to enhance volatility .
  • LC-MS/MS : C18 column (2.1 × 50 mm), gradient elution (0.1% formic acid in acetonitrile/water), MRM transition m/z 239→221 .
  • Data Table :
ParameterGC-MSLC-MS/MS
LOD0.1 ng/mL0.05 ng/mL
Recovery85–92%88–95%

Q. How can structure-activity relationship (SAR) studies elucidate the bioactivity of this compound?

  • Methodological Answer : SAR analysis involves synthesizing analogs and comparing activity:
  • Modifications : Introduce substituents at C-1 or C-7 hydroxyl groups (e.g., acetylation, methylation) to test anti-inflammatory effects .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like cyclooxygenase-2 (COX-2) .
  • Data Validation : Cross-reference with phytochemical databases (e.g., PubChem) to exclude artifacts .

Notes on Data Contradictions and Reproducibility

  • Critical Confounders : Batch-to-batch purity variations (e.g., 98% vs. 95% purity) significantly impact bioactivity .
  • Environmental Factors : Degradation products (e.g., oxidized terpenes) may skew results; monitor via stability-indicating assays .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.